Product packaging for 2-(p-Octylphenoxy)ethanol(Cat. No.:CAS No. 51437-89-9)

2-(p-Octylphenoxy)ethanol

Cat. No.: B120790
CAS No.: 51437-89-9
M. Wt: 250.38 g/mol
InChI Key: BHNQPLPANNDEGL-UHFFFAOYSA-N
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Description

2-(p-Octylphenoxy)ethanol, with the molecular formula C16H26O2 and an average molecular mass of 250.38 g/mol, is a non-ionic surfactant of significant interest in biochemical research . Its structure features a hydrophilic ethoxyethanol group linked to a hydrophobic p-octylphenyl group, a characteristic of alkylphenol ethoxylates. This compound is known in research contexts by several synonyms, including 2-(4-Octylphenoxy)ethanol, 4-Octylphenol Monoethoxylate, and Ethoxylated 4-octylphenol . One of its most recognized applications is its use as a key component in the formulation of the nonionic detergent Nonidet P-40 (NP-40) . As such, its primary research value lies in its ability to effectively solubilize proteins without denaturing them, making it an indispensable tool for cell lysis and membrane protein extraction protocols. Furthermore, its properties as a surfactant are leveraged in various automated chemical synthesis platforms. Advances in solid-phase peptide synthesis (SPPS) highlight the need for versatile reagents and solvents to facilitate complex, automated workflows, including peptide precipitation and purification steps where surfactants can play a role . The synthesis of specialized peptides, such as peptide alcohols, also relies on robust chemical methods where high-purity reagents are critical . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O2 B120790 2-(p-Octylphenoxy)ethanol CAS No. 51437-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-octylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQPLPANNDEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865310
Record name 2-(4-Octylphenoxy)ethanol
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Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-89-9, 26636-32-8
Record name 4-Octylphenol monoethoxylate
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Record name Ethoxylated 4-octylphenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(p-Octylphenoxy)ethanol
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Record name 2-(4-Octylphenoxy)ethanol
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Record name 2-(p-octylphenoxy)ethanol
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Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 2-(p-Octylphenoxy)ethanol

The primary synthetic strategies for this compound involve the formation of an ether linkage between the p-octylphenol moiety and an ethanol (B145695) group. The most common industrial methods include reaction with ethylene (B1197577) oxide and Williamson ether synthesis using 2-chloroethanol.

Exploration of Etherification Reaction Pathways (e.g., p-octylphenol with ethylene oxide)

The reaction between p-octylphenol and ethylene oxide is a principal industrial method for producing this compound and its longer-chain ethoxylates. This process, a type of alkoxylation, involves the ring-opening of the ethylene oxide epoxide by the nucleophilic phenoxide ion.

The reaction is typically conducted at elevated temperatures, generally between 120°C and 180°C, and under pressures of 1-2 bar. jetir.orgwikipedia.org A basic catalyst is essential to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. Common catalysts include potassium hydroxide (KOH) and sodium hydroxide (NaOH). jetir.orgwikipedia.org The process is highly exothermic, with a reaction enthalpy of approximately -92 kJ/mol for each mole of ethylene oxide consumed. wikipedia.org

The general steps are as follows:

Activation: The phenolic proton of p-octylphenol is abstracted by the base to form the p-octylphenoxide anion.

Nucleophilic Attack: The phenoxide attacks the carbon atom of the ethylene oxide ring, leading to the opening of the epoxide.

Protonation: The resulting alkoxide is protonated during workup to yield the final this compound product.

This pathway allows for the formation of a single ethoxy unit or, with the addition of more equivalents of ethylene oxide, the creation of polyethoxylated oligomers. jetir.org

Analysis of Direct Alkylation Methods for Phenolic Compounds

Direct alkylation of phenols can occur at two positions: the oxygen atom (O-alkylation) to form ethers, or the aromatic ring (C-alkylation) to form alkyl-substituted phenols. iitm.ac.in For the synthesis of this compound from p-octylphenol, O-alkylation is the desired pathway.

The choice between O- and C-alkylation is influenced by several factors:

Catalyst: Zeolite catalysts, for instance, have shown activity for both pathways, with the ratio of O- to C-alkylated products depending on the catalyst's properties and the reaction conditions. iitm.ac.inresearchgate.net

Reaction Conditions: Temperature and reactant mole ratios can influence the selectivity. In some systems, O-alkylation is favored under kinetic control, while C-alkylated products may be more thermodynamically stable. iitm.ac.in

Leaving Group: The choice of the alkylating agent is critical. For synthesizing the target molecule, an agent that introduces the hydroxyethyl group, such as 2-chloroethanol, is employed in a classic O-alkylation reaction known as the Williamson ether synthesis.

The synthesis of the precursor, p-octylphenol, is itself an example of C-alkylation, typically achieved by reacting phenol with an octene isomer (like diisobutene) in the presence of an acid catalyst. google.com

Investigation of Phenol with Chloroethanol Reaction Mechanisms

A highly effective method for the specific synthesis of this compound is the Williamson ether synthesis, which involves the reaction of p-octylphenol with 2-chloroethanol. google.com This method avoids the formation of polyethoxylated byproducts, leading to a more defined product.

The reaction mechanism proceeds as follows:

Deprotonation: A base is used to deprotonate the hydroxyl group of p-octylphenol, forming the sodium or potassium p-octylphenoxide. Suitable bases include potassium carbonate, sodium hydroxide, or sodium hydride. google.com

Nucleophilic Substitution (SN2): The p-octylphenoxide ion acts as a nucleophile and attacks the carbon atom bearing the chlorine in 2-chloroethanol. This results in the displacement of the chloride ion and the formation of the desired ether linkage. google.com

The reaction is often carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). To enhance the reaction rate, a phase-transfer catalyst like benzyltriethylammonium chloride may be employed, particularly when using a solid base like potassium carbonate. google.com A typical procedure involves heating the mixture to around 100-105°C, followed by a period of reflux to ensure the reaction goes to completion. google.com

ParameterEthoxylation with Ethylene OxideWilliamson Ether Synthesis with 2-Chloroethanol
Electrophile Ethylene Oxide2-Chloroethanol
Typical Catalyst Potassium Hydroxide (KOH)Potassium Carbonate (K2CO3), often with a phase-transfer catalyst
Temperature 120-180°C jetir.org100-105°C, followed by reflux google.com
Pressure 1-2 bar wikipedia.orgAtmospheric
Key Advantage Suitable for producing polyethoxylatesHigh selectivity for the mono-ethoxylated product
Key Disadvantage Can produce a distribution of oligomersStoichiometric use of base and generation of salt byproduct

Ethoxylation Processes and Controlled Polymerization for Defined Oligomers

The properties of octylphenol (B599344) ethoxylates, such as their hydrophilic-lipophilic balance (HLB), solubility, and cloud point, are directly dependent on the length of the polyoxyethylene chain. venus-goa.com Therefore, controlling the degree of ethoxylation is crucial for tailoring these surfactants for specific applications, from emulsifiers to detergents. connectionchemical.comatamanchemicals.com

In a standard base-catalyzed ethoxylation, a broad distribution of oligomers (a mixture of molecules with different numbers of ethoxy units) is typically produced. jetir.org However, processes have been developed to achieve a narrow homolog distribution. The choice of catalyst is critical; for example, using equimolar ratios of the alcohol and an alkali metal or alkali metal hydride catalyst can result in a product with a narrower distribution of polyethoxy chains. jetir.orggoogle.com

The concept of "controlled polymerization" refers to methods that suppress chain termination, allowing for the synthesis of polymers with predetermined microstructures and low dispersity. nih.gov While techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are more commonly associated with vinyl monomers, the principles of controlled addition can be applied to ring-opening polymerizations of epoxides like ethylene oxide. nih.gov The use of specific catalysts, such as double metal cyanide complexes, can provide greater control over the polymerization of epoxides, leading to polyethers with a more defined molecular weight and narrower distribution. google.com

Advanced Synthetic Protocols for Enhanced Yield and Purity

Efforts to improve the synthesis of this compound focus on increasing reaction efficiency, yield, and product purity while minimizing waste and harsh reaction conditions.

Advanced protocols include:

Phase-Transfer Catalysis: As mentioned in the Williamson ether synthesis, the use of phase-transfer catalysts (e.g., quaternary ammonium salts) can significantly improve the reaction rate and yield by facilitating the transport of the phenoxide anion from a solid or aqueous phase to an organic phase where it can react with the alkyl halide. google.com

Advanced Catalytic Systems: The development of more efficient and selective catalysts is a key area of research. For ethoxylation, double metal cyanide (DMC) catalysts are known to be highly active for epoxide polymerization and can be used to produce polyols with low levels of byproducts. google.com For etherification reactions, catalysts such as ferric chloride combined with pyridine have been shown to effectively catalyze the reaction of epoxides under solvent-free conditions, which could offer a more environmentally benign route. google.com

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, solvent, and reactant stoichiometry is crucial for maximizing yield and purity. jetir.org For industrial-scale ethoxylation, this also involves managing the high exothermicity of the reaction to prevent runaway reactions and the formation of undesired byproducts. wikipedia.org

Design and Synthesis of Chemically Modified Analogues for Structure-Function Elucidation

To investigate structure-function relationships and develop surfactants with tailored properties, chemically modified analogues of this compound can be synthesized. Modification typically targets the terminal hydroxyl group of the ethoxy chain.

One common strategy is "end-capping," where the terminal hydroxyl group is converted into another functional group. A prominent example is benzylation, which involves converting the alcohol into an alkoxide with a strong base, followed by reaction with benzyl chloride to form a benzyl ether. jetir.org This modification significantly alters the surfactant's properties, such as its cloud point, and can be used to create low-foaming surfactants. jetir.org

Other potential modifications to the terminal hydroxyl group include:

Sulfation: Reaction with sulfur trioxide or chlorosulfuric acid converts the alcohol into a sulfate ester. wikipedia.org Neutralization of this acidic intermediate yields an anionic surfactant, which has different properties (e.g., better water solubility) compared to the original nonionic compound. wikipedia.org

Phosphation: Reaction with phosphorus-containing reagents can produce phosphate esters, which are useful as dispersants, low-foam emulsifiers, and anti-static agents. venus-goa.com

Tosylation: The hydroxyl group can be converted to a tosylate, a good leaving group. This allows for subsequent nucleophilic substitution reactions, opening pathways to a wide variety of analogues with different terminal functional groups for detailed structure-activity relationship (SAR) studies. rsc.org

These derivatization strategies allow researchers to fine-tune the amphiphilic nature of the surfactant, enhancing its performance in specific applications like emulsion polymerization, cleaning formulations, or as functional additives. jetir.orgconnectionchemical.com

Advanced Analytical Techniques for Characterization, Detection, and Speciation

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are fundamental for separating 2-(p-Octylphenoxy)ethanol from complex sample matrices prior to its identification and quantification. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for trace-level analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, particularly after a derivatization step to increase its volatility. This technique offers high resolution and definitive identification based on the mass-to-charge ratio of fragmented ions.

Research Findings:

The analysis of octylphenol (B599344) ethoxylates, including this compound, by GC-MS often requires derivatization of the hydroxyl group to a less polar and more volatile silyl ether, commonly using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). The electron ionization (EI) mass spectra of the derivatized compounds typically show characteristic fragmentation patterns, including a prominent molecular ion peak and fragments corresponding to the octylphenol moiety and the derivatized ethoxy group.

For the analysis of related compounds like 2-phenoxyethanol in complex matrices such as ballpoint pen ink, a DB-WAX capillary column has been utilized with a specific temperature program to achieve separation semanticscholar.org. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes semanticscholar.org. While specific studies focusing solely on this compound are limited, the principles and methodologies applied to other octylphenol ethoxylates and related compounds are directly applicable.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Alkylphenol Ethoxylate

ParameterValue
Gas Chromatograph Agilent 6890N or similar
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min (hold 10 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (for TMS derivative) Specific m/z values corresponding to the molecular ion and key fragments

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. It offers a wide range of stationary and mobile phases, allowing for the separation of octylphenol ethoxylates based on their polarity and the length of the ethoxylate chain.

Research Findings:

Reversed-phase HPLC is the most common mode of separation for octylphenol ethoxylates. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with gradient elution to separate the different ethoxymers.

Detection methods for HPLC analysis of this compound and related compounds include ultraviolet (UV) and fluorescence detection. The aromatic ring in the molecule allows for sensitive detection by UV spectrophotometry, typically in the range of 225-280 nm. Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths set to maximize the response of the phenolic moiety. For unambiguous identification and quantification at trace levels, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. LC-MS/MS provides high sensitivity and specificity, allowing for the determination of these compounds in complex environmental and biological matrices acs.orgnih.govnih.govshimadzu.co.krepa.gov.

Table 2: Typical HPLC-UV Conditions for the Analysis of this compound

ParameterValue
HPLC System Agilent 1200 series or similar
Column Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or similar
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV Diode Array Detector (DAD)
Detection Wavelength 275 nm

Spectroscopic Approaches for Structural Confirmation and Quantitative Determination

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear magnetic resonance provides detailed structural information, while infrared and ultraviolet-visible spectrophotometry are useful for functional group identification and quantitative measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

Research Findings:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to O)6.85114.6
Aromatic CH (meta to O)7.10129.5
Aromatic C-O-156.8
Aromatic C-Octyl-135.2
O-CH₂-CH₂-OH4.0569.5
O-CH₂-CH₂-OH3.9561.4
-OHVariable-
Octyl Chain CH₂ (α to ring)2.5535.1
Octyl Chain CH₂1.2-1.622.8 - 31.9
Octyl Chain CH₃0.8814.2

Note: These are predicted values and may differ from experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are valuable techniques for the identification of functional groups and for the quantification of this compound.

Research Findings:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group libretexts.org. The C-H stretching vibrations of the aromatic ring and the alkyl chain are expected to appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities will give rise to strong bands in the 1000-1300 cm⁻¹ range libretexts.org. The substitution pattern of the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

UV-Vis spectrophotometry is particularly useful for the quantitative analysis of this compound due to the presence of the phenyl chromophore. The UV spectrum is expected to show absorption maxima characteristic of a substituted benzene ring, typically around 225 nm and 275 nm. The absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law, which forms the basis for its quantification.

Specialized Extraction and Preconcentration Methodologies

The determination of this compound at trace levels in complex environmental and biological matrices often requires efficient extraction and preconcentration steps to isolate the analyte and remove interferences.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of octylphenol ethoxylates from aqueous samples. Sorbents such as C18-bonded silica or polymeric resins are effective in retaining these compounds from water samples nih.govnih.govscispace.comsigmaaldrich.com. The sample is passed through the SPE cartridge, and after washing to remove interferences, the analyte is eluted with a small volume of an organic solvent like methanol or acetonitrile. This process not only isolates the analyte but also concentrates it, thereby increasing the sensitivity of the subsequent analysis.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a powerful technique for extracting analytes from solid and semi-solid samples, such as sediments and soils nih.govscispace.commdpi.comraykolgroup.com. PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption compared to traditional methods like Soxhlet extraction. A mixture of organic solvents, such as acetone and hexane, is often used to extract octylphenol ethoxylates from solid matrices nih.govscispace.com.

Cloud Point Extraction (CPE) for Environmental and Biological Sample Preparation

Cloud Point Extraction (CPE) has emerged as a simple, efficient, and environmentally friendly sample preparation technique for the preconcentration of organic compounds, including alkylphenol ethoxylates like this compound, from aqueous samples. mdpi.com This method is based on the phase separation behavior of non-ionic surfactants in aqueous solutions, which form micelles and become turbid when heated to a specific temperature known as the cloud point temperature. mdpi.com

The fundamental principle of CPE involves the partitioning of the analyte from a large volume of an aqueous sample into a much smaller volume of a surfactant-rich phase. This is achieved by increasing the temperature of the solution above the cloud point of the surfactant. At this temperature, the surfactant solution separates into two distinct phases: a surfactant-rich phase of a small volume, which contains the concentrated analyte, and a dilute aqueous phase. jocpr.com The separation is often accelerated by centrifugation. mdpi.com The surfactant-rich phase, containing the extracted this compound, can then be easily collected and analyzed by various instrumental techniques.

Several factors influence the efficiency of the CPE process, including the type and concentration of the surfactant, the pH of the sample, the presence of salts, and the equilibration temperature and time. jocpr.com Non-ionic surfactants such as Triton X-114 are commonly used for the extraction of phenolic compounds. uobaghdad.edu.iq The addition of salt can facilitate phase separation by increasing the density of the aqueous phase. jocpr.com

Table 1: Illustrative Experimental Conditions for Cloud Point Extraction of a Related Compound (4-Ethylphenol)

ParameterOptimized Condition
SurfactantTriton X-114
Surfactant Concentration1.0% (v/v)
pHAlkaline Medium
Equilibrating Temperature60°C
Equilibrating Time20 minutes
Centrifugation Speed4000 rpm
Centrifugation Time20 minutes

This table is based on a study on 4-ethylphenol and serves as an illustrative example of typical CPE conditions. uobaghdad.edu.iq

Integration of CPE with Advanced Detection Systems (e.g., Electrothermal Atomic Absorption Spectrometry)

To achieve the low detection limits required for the analysis of this compound in many environmental and biological samples, CPE is often coupled with highly sensitive analytical instruments. While Electrothermal Atomic Absorption Spectrometry (ETAAS) is a powerful technique for trace metal analysis, its direct application to organic molecules like this compound is not conventional. However, the principle of coupling CPE with advanced detection systems is well-established for other analytes and can be adapted. mdpi.com

For the determination of this compound and its parent compounds, octylphenols, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a more common and effective approach. analis.com.mynih.gov For instance, HPLC with Diode Array Detection (DAD) or Fluorescence Detection (FLD) offers good sensitivity and selectivity. nih.gov For even lower detection limits and enhanced specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov

The surfactant-rich phase obtained after CPE, containing the concentrated this compound, is typically dissolved in a small volume of a suitable organic solvent, such as methanol or acetonitrile, before injection into the chromatographic system. uobaghdad.edu.iq This integration of CPE with advanced chromatographic techniques allows for the determination of trace levels of the target analyte in complex matrices.

Methodological Validation for Environmental and Biological Monitoring

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the data generated for environmental and biological monitoring. epa.gov A validated method provides confidence that the analytical procedure is suitable for its intended purpose. The key parameters for method validation typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). analis.com.my

A study on the determination of the related compounds 4-octylphenol (B30498) and 4-nonylphenol (B119669) in river water provides a relevant example of the validation process for a method that could be adapted for this compound. analis.com.my

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standard solutions of known concentrations and determining the correlation coefficient (R²) of the calibration curve. For the analysis of 4-octylphenol and 4-nonylphenol, good linearity was achieved in the range of 0.001–0.012 mg/L with R² values of 0.9988 and 0.9995, respectively. analis.com.my

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte and measuring the percentage of the analyte that is recovered. For 4-octylphenol and 4-nonylphenol, recovery percentages ranged from 41.0% to 114% for three different concentration levels. analis.com.my

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The repeatability for 4-octylphenol and 4-nonylphenol showed good performance with a low RSD of less than 2%. analis.com.my

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. For 4-octylphenol, the LOD and LOQ were 0.0006 mg/L and 0.0020 mg/L, respectively, while for 4-nonylphenol, they were 0.0001 mg/L and 0.0005 mg/L, respectively. analis.com.my A study on various octylphenol ethoxylates using LC-MS/MS reported method detection limits ranging from 0.011 µg/L to 0.024 µg/L. researchgate.net

Table 2: Validation Parameters for an Analytical Method for Related Alkylphenols

Validation Parameter4-Octylphenol4-Nonylphenol
Linearity Range (mg/L)0.001 - 0.0120.001 - 0.012
Correlation Coefficient (R²)0.99880.9995
Recovery (%)41.0 - 11441.0 - 114
Repeatability (RSD %)< 2< 2
Limit of Detection (LOD) (mg/L)0.00060.0001
Limit of Quantification (LOQ) (mg/L)0.00200.0005

Data sourced from a study on the determination of 4-octylphenol and 4-nonylphenol in river water. analis.com.my

Mechanistic Investigations of Biological Interactions and Bioactivity

Interactions with Biological Membranes and Subcellular Compartments

2-(p-Octylphenoxy)ethanol, a non-ionic surfactant commonly known as Triton X-100, is extensively utilized in biochemical and cell biology research for its ability to interact with and disrupt biological membranes. nih.govsolisbiodyne.com Its amphipathic nature, consisting of a hydrophilic polyethylene (B3416737) oxide chain and a hydrophobic octylphenyl group, allows it to integrate into the lipid bilayer, leading to a range of effects on membrane structure and function. solisbiodyne.compatsnap.comatamanchemicals.com

The interaction of this compound with the cell membrane leads to significant alterations in its fluidity and permeability. At low concentrations, below its critical micelle concentration (CMC), the detergent monomers insert into the lipid bilayer. nih.govresearchgate.net This insertion disrupts the organized packing of lipid molecules, an effect that can lead to an increase in membrane fluidity. nih.govnih.gov Studies on sarcoplasmic reticulum vesicles have shown that at low detergent-to-membrane ratios (approximately 1 detergent molecule per 60 phospholipid molecules), the primary observed effect is an increase in the permeability of the vesicle membrane. nih.gov

As the concentration of this compound approaches its CMC (approximately 0.18 to 0.24 mM), the effects on permeability become more pronounced. nih.gov Research using HeLa cells demonstrated that membrane permeability to hydrophilic molecules like ferrocyanide, which are normally impermeable, begins to increase at concentrations around 0.17 mM. nih.govpnas.org This increased permeability is attributed to the disrupting action of the detergent's polar head group on the hydrogen bonding within the lipid bilayer, which compromises the compactness and integrity of the membrane. nih.gov Once the concentration exceeds the CMC, the detergent molecules aggregate to form micelles, which leads to a more drastic disruption of the cellular structure and overpermeabilization of the membrane. nih.gov This transition from a bilayer to mixed micelles results in irreversible membrane damage and structural collapse. nih.govpnas.org

Concentration Relative to CMCPrimary Effect on MembraneReference(s)
Low (below CMC)Monomer insertion into lipid bilayer, increased permeability. nih.govresearchgate.netnih.gov
Near CMC (~0.17 mM)Increased permeability to normally impermeable molecules. nih.govpnas.org
At or Above CMC (0.18-0.24 mM)Overpermeabilization, irreversible damage, structural collapse. nih.govpnas.org

This table summarizes the concentration-dependent effects of this compound on biological membrane permeability.

The alterations in membrane integrity induced by this compound directly impact cellular viability and function in in vitro systems. The cytotoxicity of the compound is concentration- and time-dependent. nih.govresearchgate.net Studies on HeLa cells have shown that at concentrations significantly lower than the CMC (< 0.15 mM), there is no observable effect on cell membrane permeability or viability over exposure periods of 30 to 60 minutes. nih.govpnas.org However, as the concentration approaches the CMC, cell viability begins to decline sharply. nih.gov

Exposure to this compound at or above its CMC is generally fatal to cells like the HeLa line. nih.gov This is because the formation of micelles enhances the detergent's action on the lipid bilayer, leading to rapid and irreversible damage. nih.gov This damage can manifest as the disruption of cell surface receptors, which can lead to false results in protein expression studies using techniques like immunofluorescence. nih.gov While effective for permeabilizing fixed cells to allow antibody access to intracellular antigens, its non-selective extraction of proteins makes it unsuitable for studying surface receptors on living cells. nih.govmdpi.com Despite its cytotoxic potential at higher concentrations, controlled application is used to reversibly permeabilize live mammalian cells for the delivery of contrast agents or macromolecules with minimal impact on viability. nih.gov For several cell lines, a minimum concentration of 0.27 pmol/cell was effective for permeabilization while maintaining cell viability above 90%. nih.gov

Cell LineConcentrationExposure TimeObserved EffectReference(s)
HeLa< 0.15 mM30-60 minNo change in viability or permeability. nih.govpnas.org
HeLa~0.17 mM< 20 minIncreased membrane permeability, viability not affected. nih.govpnas.org
HeLaAt or above CMC (0.19-0.20 mM)10-30 sIrreversible permeabilization, structural collapse, cell death. nih.gov
Various Mammalian Cells0.27 pmol/cellN/APermeabilization for 3kDa molecules with >90% viability. nih.gov

This table presents research findings on the impact of this compound on the viability of different in vitro cell models.

This compound is a widely used non-denaturing detergent for the solubilization and extraction of membrane proteins. biofargo.combostonbioproducts.comthermofisher.com Its effectiveness stems from its ability to disrupt lipid-lipid and lipid-protein interactions within the native membrane, thereby liberating the proteins into a soluble form. patsnap.com The process is often described by a three-stage model. rsc.org First, at low concentrations, detergent monomers partition into the lipid bilayer. As the concentration increases to a critical point, the membrane becomes saturated with the detergent, leading to the solubilization of the membrane components into mixed micelles containing protein, lipid, and detergent. nih.govthermofisher.com At very high detergent-to-lipid ratios (e.g., 10:1), all native lipid-protein interactions are replaced by detergent-protein interactions. thermofisher.com

The non-ionic nature of this compound is crucial for preserving the native structure and function of many proteins during extraction. bostonbioproducts.comthermofisher.com Unlike harsh, denaturing detergents, its bulky, rigid non-polar head generally does not penetrate and unfold water-soluble protein domains. thermofisher.com This makes it ideal for applications where maintaining protein activity is essential, such as enzyme activity assays or studies of protein complexes. bostonbioproducts.com The solubilization of sarcoplasmic reticulum vesicles occurs as a critical event when the surfactant-to-phospholipid molar ratio reaches about 1.5:1, at which point nearly all protein and phospholipid components are solubilized, accompanied by a significant increase in the specific activity of the solubilized ATPase. nih.gov

The membrane-disrupting properties of this compound make it a highly effective agent for cell lysis and the release of intracellular components. atamanchemicals.combiofargo.com It is a common constituent of lysis buffers used to break open plasma membranes and organelles to extract proteins and other cellular contents. bostonbioproducts.compatsnap.com The process involves the solubilization of the inner membrane and molecular alteration of the outer cell wall, as observed in Escherichia coli. nih.gov

This gentle yet efficient lysis preserves the function of many proteins, making it compatible with downstream applications like SDS-PAGE, western blotting, and enzyme activity assays. biofargo.combostonbioproducts.com By permeabilizing the cell membrane, this compound facilitates the release and solubilization of intracellular proteins. biofargo.com This property is also exploited in subcellular fractionation techniques, where it helps to separate and isolate different cellular compartments. patsnap.compatsnap.com For instance, it is used to lyse cell membranes while leaving the nuclear membrane largely intact, allowing for the isolation of intact nuclei. patsnap.com The release of intracellular components is concentration-dependent; studies on E. coli have shown that the initial rate of protein release increases with rising concentrations of the detergent. nih.gov

Modulation of Biochemical Pathways and Enzymatic Activities

Beyond its direct physical effects on membranes, this compound and its metabolites can interact with and modulate the activity of various enzymes and biochemical pathways.

Research has shown that this compound can influence enzymatic activities, particularly those associated with xenobiotic metabolism. One study demonstrated that this non-ionic detergent inhibits the spontaneous oxidation of NAD(P)H associated with rat liver microsomes. nih.gov This inhibitory effect allows for the more accurate measurement of various microsomal NAD(P)H-dependent oxidoreductase activities, such as 3-alpha-hydroxysteroid dehydrogenase and other xenobiotic oxidoreductases. nih.gov This suggests an interaction with components of the microsomal electron transport chain.

The metabolism of this compound itself is a key consideration. Its biodegradation can produce metabolites like octylphenol (B599344) and short-chained ethoxylates. nih.gov These degradation products have been shown to be toxic to methanogenic archaea by interacting with their membranes, potentially inhibiting anaerobic digestion processes in wastewater treatment. researchgate.net Conversely, specific bacterial communities isolated from activated sludge have demonstrated a high resistance to this compound and the ability to completely degrade both the parent compound and its primary metabolites under aerobic conditions. nih.gov This highlights the role of microbial enzymes in the detoxification and metabolism of this xenobiotic compound.

Role as a Substrate or Modulator of Cytochrome P450 Enzymes

While direct studies on the interaction of this compound with cytochrome P450 (CYP450) enzymes are not extensively documented, research on structurally similar compounds, particularly biodegradation products of 4-tert-octylphenol (B29142) ethoxylate, provides valuable insights. A study investigating the effects of 4-tert-octylphenol (OP), 4-tert-octylphenol diethoxylate (OP2EO), and 4-tert-octylphenol monocarboxylate (OPIEC) on rat hepatic CYP450-dependent monooxygenases revealed significant inhibitory activities. nih.gov

The research demonstrated that these compounds interact with several constitutive P450 isoforms. OP exhibited the most potent non-competitive inhibition across a range of CYP450 activities. OP2EO also showed inhibitory effects, although to a lesser extent than OP. nih.gov The mechanism of this interaction was found to be dependent on both the specific compound and the particular P450 isoform. nih.gov

These findings suggest that compounds with an octylphenol moiety have the potential to modulate the activity of cytochrome P450 enzymes. The inhibitory effects observed for OP and OP2EO on various CYP isoforms, including CYP1A2, CYP2A2, CYP2B2, CYP2C11, and CYP3A2 in rat liver microsomes, indicate a broad interaction with this critical enzyme system. nih.gov The nature of this inhibition, being non-competitive, suggests that the compounds may bind to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

The following interactive data table summarizes the inhibitory effects of 4-tert-octylphenol (OP) on various cytochrome P450-dependent monooxygenase activities in rat liver microsomes.

CYP450 ActivityInhibition by OP at 100 µM (%)Type of InhibitionKi (µM)
Androstenedione 4-hydroxylase (AA4H)69.3Non-competitive50.1
7-Ethoxycoumarin O-deethylase (ECOD)61.2Non-competitive55.6
Testosterone 16β-hydroxylase (TS16BH)58.7Non-competitive63.9
Testosterone 2α-hydroxylase (TS2AH)55.4Non-competitive58.3
Benzyloxy-4-(trifluoromethyl)-coumarin O-debenzylase (BF1'H)48.9Non-competitive-
Testosterone 6β-hydroxylase (TS6BH)45.2Non-competitive60.2

Data sourced from Hanioka et al., 1999. nih.gov

Comprehensive Biological Activity Profiling in Model Systems

The biological activity of this compound and its related compounds, particularly its degradation product 4-octylphenol (B30498) (4-OP), has been investigated in various in vitro model systems. These studies have revealed a range of cellular effects, highlighting the compound's potential to influence biological processes.

Research on the cytotoxic effects of 4-OP on several human cell lines has demonstrated a dose-dependent reduction in cell viability. mdpi.com The sensitivity to 4-OP varied among the different cell lines, indicating cell-type-specific responses to the compound. mdpi.com For instance, in the human liver cell line HepG2, 4-OP was shown to increase cell death and interfere with protective cellular mechanisms such as the unfolded protein response, autophagy, and the antioxidant response. mdpi.comnih.gov

Furthermore, studies have suggested that octylphenol can influence the expression of genes related to the cell cycle. solisbiodyne.com This indicates a potential for these compounds to affect cell proliferation and growth. The observed biological activities of 4-OP underscore the importance of understanding the potential effects of octylphenol ethoxylates and their degradation products on cellular function.

The following interactive data table presents the effects of 4-tert-octylphenol on the viability of different human cell lines after 24 hours of exposure.

Cell LineCell TypeIC50 (µM)
HepG2Liver~50
Caco-2Intestinal>100
MRC5Lung~75
HaCatEpidermal~60
HEK-293Kidney~80

Data are estimations based on graphical representations in Criscuolo et al., 2024. mdpi.com

Environmental Fate, Ecotoxicology, and Remediation Research

Environmental Distribution and Persistence Studies

2-(p-Octylphenoxy)ethanol and other OPEs are introduced into the aquatic environment primarily through the discharge of municipal and industrial wastewater treatment plant (WWTP) effluents. nih.govnih.gov Due to their physicochemical properties, particularly high octanol-water partition coefficient (Kow) values, these compounds and their metabolites tend to partition from the water column into sediments, which act as a significant environmental sink. nih.gov

Studies conducted in various regions have detected significant levels of OPE metabolites in every environmental compartment examined, including water, sediment, and even air. nih.gov For instance, concentrations of OPE metabolites in treated wastewater effluents in the United States have been found to range from less than 0.1 to 369 µg/L. nih.gov In sediments, concentrations can be much higher, with reported levels in the U.S. ranging from less than 0.1 to 13,700 µg/kg. nih.gov The persistence of these compounds is influenced by environmental conditions; degradation is generally faster in the water column compared to sediments, and aerobic conditions are more favorable for their biotransformation than anaerobic conditions. nih.govvims.edu While the parent ethoxylates are more readily biodegradable, their degradation products, such as octylphenol (B599344), are more persistent in the environment. service.gov.uk

Elucidation of Degradation Pathways and Transformation Products

The environmental degradation of this compound occurs through both biotic and abiotic processes, leading to the formation of various transformation products.

The primary biotic degradation pathway for this compound involves the stepwise shortening of the ethoxylate chain by microorganisms. nih.gov This process, which occurs in environments like wastewater treatment plants and surface waters, is initiated by the enzymatic action of bacteria. For example, Pseudomonas sp. strain TR01 has been shown to degrade the ethoxylene (EO) chain of alkylphenol ethoxylates. nih.gov The degradation of the ethoxylate chain leads to the formation of short-chain OPEs and ultimately to the more persistent and toxic metabolite, 4-octylphenol (B30498) (OP). nih.gov

Further microbial action can lead to the oxidation of the terminal alcohol group on the ethoxylate chain, forming carboxylated derivatives known as octylphenol ethoxycarboxylates (OPECs). nih.gov These carboxylated metabolites are often found in high concentrations in wastewater effluents. nih.gov While the initial biodegradation of the parent compound can be relatively rapid, with over 90% primary biodegradation observed in activated sludge within 7 days, the complete mineralization of the aromatic ring is a much slower process. service.gov.uk Some enzymatic systems, such as those involving laccase, have been explored for their potential to degrade OPEs, showing that the presence of redox mediators can enhance the degradation of the ethoxylate chain. nih.gov

Abiotic degradation, particularly photolysis, plays a role in the transformation of this compound in the aquatic environment. The photoinduced degradation of OPEs can be sensitized by the presence of substances like Fe(III) in aqueous solutions. dss.go.th This process involves the generation of hydroxyl radicals (•OH) which attack the ethoxy chain, leading to its shortening. dss.go.th The identified photoproducts from such reactions include aldehyde ethoxylates, formate (B1220265) ethoxylates, and the persistent intermediate, octylphenol. dss.go.th While hydrolysis of the ether linkage in this compound is a potential abiotic degradation pathway, photodegradation is generally considered a more significant process in surface waters.

The degradation of this compound, whether biotic or abiotic, leads to the formation of several persistent intermediates. The most significant of these are 4-octylphenol (OP) and short-chain octylphenol ethoxylates (OPEs with one to three ethoxy units). nih.govservice.gov.uk These metabolites are more resistant to further degradation than the parent compound.

Carboxylated derivatives, such as octylphenol ethoxycarboxylates (OPECs), are also major transformation products found in wastewater effluents. nih.gov Due to their persistence and potential for endocrine disruption, the fate of these intermediates is of significant environmental concern. nih.gov Their physicochemical properties cause them to accumulate in sediments, creating a long-term reservoir of these contaminants in aquatic ecosystems. nih.gov

Ecotoxicological Impact Assessments

The release of this compound and its degradation products into aquatic environments raises concerns about their potential toxic effects on living organisms.

This compound and its primary degradation product, 4-octylphenol, are toxic to a wide range of aquatic organisms, including fish, invertebrates, and algae. researchgate.net The toxicity of octylphenol ethoxylates generally increases as the length of the ethoxylate chain decreases. researchgate.net 4-octylphenol is considered very toxic to aquatic life. ospar.org

Acute toxicity is typically measured by the concentration that is lethal to 50% of a test population over a short period (LC50) or the concentration that causes a specific effect in 50% of the population (EC50). Chronic toxicity is often assessed by determining the no-observed-effect concentration (NOEC), which is the highest concentration that does not cause a statistically significant adverse effect.

Acute Toxicity of Octylphenol and its Ethoxylates to Aquatic Organisms

OrganismSpeciesCompoundEndpointValue (µg/L)Exposure Time
FishPseudetroplus maculatusOctylphenolLC5015096 h allresearchjournal.com
InvertebrateDaphnia magnaOctylphenol EthoxylateEC5027048 h epa.gov
AlgaeChlorella pyrenoidosaOctylphenolEC50521096 h nih.gov
AlgaeScenedesmus obliquusOctylphenolEC50848096 h nih.gov

Chronic Toxicity of Octylphenol to Aquatic Organisms

OrganismSpeciesCompoundEndpointValue (µg/L)
Fish-OctylphenolNOEC6
Invertebrate-OctylphenolNOEC3.7

Data for specific species in the chronic toxicity table was not available in the provided search results. The values are for fish and invertebrates generally as cited in the literature. researchgate.net

The concentrations of octylphenol found in some surface waters have been shown to be close to or exceed the chronic toxicity thresholds for sensitive aquatic species, indicating a potential risk to aquatic ecosystems. nih.gov

Potential for Bioaccumulation and Trophic Transfer within Food Webs

The potential for a chemical to bioaccumulate and undergo trophic transfer is a critical aspect of its environmental risk profile. Bioaccumulation refers to the process by which a substance is absorbed by an organism from water and food at a rate greater than its elimination. Trophic transfer, or biomagnification, occurs when the concentration of that substance increases in organisms at successively higher levels in a food chain.

While specific studies detailing the bioaccumulation and trophic transfer of this compound are not extensively available, its chemical properties as an alkylphenol ethoxylate (APE) suggest a potential for such processes. APEs are known to degrade in the environment to more persistent and toxic compounds, primarily alkylphenols like octylphenol. The concern is that these degradation products can bioaccumulate. For instance, studies on other environmental contaminants like heavy metals have shown clear evidence of biomagnification in aquatic ecosystems. nih.gov Mercury, for example, can biomagnify from low trophic levels, such as particulate organic matter, to higher-level fish. nih.gov Conversely, some substances like arsenic may be bio-diminished in freshwater food webs. nih.gov The behavior of a compound is highly dependent on the specific ecosystem and the food web structure. Given that octylphenol, the degradation product of this compound, is lipophilic (fat-soluble), it has a propensity to accumulate in the fatty tissues of organisms, increasing the likelihood of its transfer up the food chain.

Influence on Organismal Physiology and Behavioral Endpoints

The influence of this compound on organismal physiology and behavior is primarily linked to its degradation product, octylphenol, which acts as an endocrine disruptor. However, the ethoxy chain and the ethanol (B145695) end group may also contribute to its toxicological profile.

While direct studies on the behavioral effects of this compound are scarce, research on analogous substances can provide insight. For example, studies on ethanol in invertebrates like the honey bee (Apis mellifera) show dose-dependent effects on motor function, including sedation, disorientation, and disruption of centrally patterned behaviors like walking, flying, and grooming. nih.govnih.gov Acute ethanol ingestion in honey bees was shown to result in less walking and increases in stopped behavior and time spent upside down. nih.gov Although the toxicological impact of this compound is dominated by its octylphenol component, the presence of the ethanol group suggests potential for neurological effects. The more significant physiological impacts, however, are related to the endocrine-disrupting capabilities discussed in the following sections.

Endocrine Disrupting Potential and Mechanistic Toxicology

The primary toxicological concern surrounding this compound is its role as a precursor to octylphenol, a well-documented endocrine-disrupting compound (EDC). EDCs are chemicals that can interfere with the body's endocrine (or hormone) system.

Structural Similarities to Known Endocrine Disruptors (e.g., Octylphenol)

This compound belongs to the chemical family of octylphenol ethoxylates. Its molecular structure consists of a p-octylphenol core attached to a short chain of ethylene (B1197577) oxide, terminating in an ethanol group. This structure is significant because octylphenol itself is recognized as a potent endocrine disruptor. wur.nl The degradation of the ethoxylate chain in the environment releases the parent octylphenol.

The structural similarity between octylphenol and natural estrogens, like estradiol, allows it to bind to estrogen receptors in organisms, mimicking or blocking the action of natural hormones. This mimicry is the fundamental mechanism of its endocrine-disrupting activity. Because of these significant endocrine-disrupting effects, octylphenol is included on lists of hazardous substances, such as the OSPAR List of Candidate Substances. wur.nl

Investigation of Estrogenic Activity and Hormonal Perturbations

The estrogenic activity of octylphenol, the primary metabolite of this compound, has been confirmed through numerous in vivo studies. One of the standard methods for detecting estrogenic activity is the 3-day uterotrophic assay in rats, which measures the increase in uterine weight in response to estrogenic compounds. Studies have shown that p-tert-octylphenol induces a significant uterotrophic response in prepubertal rats. nih.govnih.gov

Other endpoints also reveal its hormonal activity. For example, exposure to octylphenol has been shown to advance the age of vaginal opening in developing female rats, another indicator of estrogenic effects. nih.gov In adult cycling female rats, subcutaneous administration of p-tert-octylphenol led to the disappearance of normal estrous cyclicity and the appearance of persistent estrus at higher doses, demonstrating a clear, dose-dependent disruption of the reproductive cycle. nih.gov These studies confirm that octylphenol and, by extension, its precursors like this compound, can cause significant hormonal perturbations in vertebrates.

Estrogenic Effects of Octylphenol in Rat Models
Endpoint AssessedOrganism/ModelObserved EffectSource Citation
Uterine Weight (Uterotrophic Assay)Prepubertal RatsSignificant increase in uterine weight. nih.gov
Vaginal OpeningPrepubertal RatsAdvanced age of vaginal opening. nih.gov
Estrous CycleAdult Cycling RatsDisruption of normal cyclicity; induction of persistent estrus. nih.gov

Developmental and Reproductive Toxicity in Model Organisms

The endocrine-disrupting properties of octylphenol raise significant concerns about its potential to cause developmental and reproductive toxicity. The National Toxicology Program (NTP) has established testing protocols to evaluate the potential of environmental substances to affect development and damage reproductive systems, often using rodent models. nih.gov These studies typically involve exposing pregnant females during critical windows of gestation to assess for birth defects and other toxicities. nih.gov

Research on octylphenol has demonstrated adverse effects on reproduction across multiple generations. In a study using pigs as a model organism, sows treated with tertiary octylphenol during pregnancy showed an extension in the length of their pregnancy. researchgate.net Furthermore, when the offspring (F1 generation) from sows treated with high doses were bred, their litter size was reduced, indicating a multi-generational impact on reproductive fitness. researchgate.net Studies on other compounds with immunomodulatory properties, such as ethanol, have also shown that exposure during development can affect the immune system, highlighting the vulnerability of developing organisms to chemical disruption. nih.govresearchgate.net

Complex Mixture Toxicology and Synergistic/Antagonistic Interactions in Environmental Systems

In the environment, organisms are rarely exposed to a single chemical. Instead, they encounter complex mixtures of pollutants. The combined effect of these chemicals can be difficult to predict and may not be simply additive. auctoresonline.org Toxicological interactions can be categorized as additive, synergistic, or antagonistic. ccohs.ca

Additive: The combined effect is equal to the sum of the individual effects (e.g., 2 + 2 = 4). ccohs.ca

Synergistic: The combined effect is greater than the sum of the individual effects (e.g., 2 + 2 > 4). ccohs.ca This amplification of toxicity is a major concern in risk assessment. nih.govarxiv.org

Antagonistic: The combined effect is less than the sum of the individual effects (e.g., 4 + 6 < 10). ccohs.ca

While specific studies on the synergistic or antagonistic interactions of this compound with other chemicals are not detailed in the provided context, the principles of mixture toxicology are highly relevant. For example, a review of pesticide mixtures found that synergistic interactions, while relatively rare (occurring in 7% of binary mixtures studied), often involved compounds that interfere with metabolic degradation, such as azole fungicides. plos.org This suggests that if this compound is present with other chemicals that inhibit its metabolism, its persistence and toxicity, or that of its metabolites, could be enhanced. Given the complexity of environmental exposures, understanding these potential interactions is crucial for accurate risk assessment. auctoresonline.org

Types of Toxicological Interactions in Chemical Mixtures
Interaction TypeDescriptionConceptual ExampleSource Citation
AdditiveThe combined effect of chemicals is equal to the sum of their individual effects.2 + 2 = 4 ccohs.ca
SynergisticThe combined effect of chemicals is much greater than the sum of their individual effects.2 + 2 >> 4 ccohs.ca
AntagonisticThe combined effect of chemicals is less than the sum of their individual effects.4 + 6 < 10 ccohs.ca
PotentiationA substance with no toxic effect on its own enhances the toxicity of another chemical.0 + 2 > 2 ccohs.ca

Development and Evaluation of Environmental Remediation Technologies

The environmental persistence of this compound, a component of the widely used Triton X-100 surfactant, has necessitated the development of effective remediation technologies. Research has primarily focused on advanced oxidation processes (AOPs) and biological treatments, including bioremediation and phytoremediation, to degrade this compound and its more toxic metabolites.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Several AOPs have been investigated for the degradation of octylphenol ethoxylates like this compound, often using the commercial mixture Triton X-100 as the model compound.

Studies have demonstrated the feasibility of degrading Triton X-100 using various AOPs, including UV/TiO₂, UV/H₂O₂, and UV/S₂O₈²⁻. In one comparative study, the degradation efficiency of a 20 mg/L Triton X-100 solution was evaluated under optimal conditions. The UV/S₂O₈²⁻ process was found to be the most effective, achieving over 98.5% degradation in just 30 minutes. The UV/H₂O₂ and UV/TiO₂ processes achieved 80.9% and 71.9% degradation in 60 minutes, respectively. nih.govresearchgate.net

Kinetic analyses of these processes revealed different reaction orders. The degradation of Triton X-100 by UV/S₂O₈²⁻ and UV/TiO₂ followed a pseudo-first-order reaction rate under optimal conditions. In contrast, the UV/H₂O₂ process was best described by a reaction order of 2.27. nih.gov The initial degradation rates in the UV/TiO₂ process were also well-described by the Langmuir-Hinshelwood kinetic model, which is often used for heterogeneous catalysis. nih.gov

The table below summarizes the optimal conditions and degradation efficiencies for different AOPs in the treatment of Triton X-100.

Remediation TechnologyOxidant/CatalystOptimal ConcentrationDegradation EfficiencyReaction Time (minutes)
UV/TiO₂ nano TiO₂5.0 mg/L71.9%60
UV/H₂O₂ H₂O₂34.0 mg/L80.9%60
UV/S₂O₈²⁻ K₂S₂O₈270.3 mg/L98.5%30
Data sourced from studies on Triton X-100 degradation. nih.govresearchgate.net

The influence of temperature on these AOPs has also been examined, with higher temperatures generally leading to increased degradation efficiency. For instance, an increase of 30°C resulted in significant enhancements in degradation for all three processes. nih.gov

Bioremediation and Phytoremediation Approaches

Bioremediation

Bioremediation utilizes microorganisms to break down environmental pollutants. Research has identified several bacterial species capable of degrading octylphenol ethoxylates. A microbial community isolated from activated sludge demonstrated the ability to efficiently and completely utilize these compounds. This community, which included species of Acinetobacter, Aeromonas, Alcaligenes, Pseudomonas, and Sphingomonas, showed high tolerance to Triton X-100, with the capability of growing in concentrations up to 10,000 mg/L. nih.gov

The specific growth rate of this bacterial community was highest at a Triton X-100 concentration of 4,000 mg/L, reaching 0.47 h⁻¹. Under aerobic conditions, this community was able to completely degrade both octylphenol and short-chained ethoxylates, which are primary and more toxic metabolites of Triton X-100. nih.gov

Another study focused on the degradation of Triton X-100 by Pseudomonas aeruginosa. The research indicated that this bacterium could effectively utilize the surfactant as a sole carbon and energy source. researchgate.net The biodegradation process was found to enhance in the presence of diesel oil, suggesting a co-metabolic activity. In these conditions, the biodegradation of Triton X-100 by Pseudomonas stutzeri reached 47% after 7 days, with a preference for the degradation of shorter ethoxy chains. nih.gov

The following table presents kinetic data for the biodegradation of Triton X-100 by different microbial systems.

Microbial SystemSubstrate ConcentrationMaximum Specific Growth Rate (µ_max)Key Findings
Isolated Bacterial Community 4000 mg/L0.47 h⁻¹Complete degradation of octylphenol and short-chain ethoxylates. nih.gov
Pseudomonas aeruginosa Not specifiedNot specifiedEffective utilization as a sole carbon and energy source. researchgate.net
Pseudomonas stutzeri Not specifiedNot specified47% degradation of Triton X-100 in the presence of diesel oil after 7 days. nih.gov

Phytoremediation

Phytoremediation is a cost-effective, plant-based approach to environmental remediation. The direct phytoremediation of this compound has not been extensively studied. However, research has explored the role of surfactants like Triton X-100 in enhancing the phytoremediation of other soil contaminants, such as polycyclic aromatic hydrocarbons (PAHs) and heavy metals. thaiscience.info

While the direct uptake and degradation of this compound by plants remain an area for further research, the existing studies highlight the compound's potential role in co-contaminated site remediation strategies. The general potential of aquatic macrophytes for the phytoremediation of various organic pollutants is well-documented, suggesting that future research may identify plant species capable of effectively remediating water contaminated with short-chain octylphenol ethoxylates. researchgate.netenvironmentandecology.comqtanalytics.in

Structure Activity Relationship Sar and Molecular Design Studies

Correlative Studies between Molecular Structure and Biological Activity

The biological activity of 2-(p-Octylphenoxy)ethanol and related alkylphenol ethoxylates is intrinsically linked to their molecular structure. A significant area of research has been their potential to act as endocrine disruptors, specifically by mimicking estrogen. The structural features that confer this estrogenic activity have been a primary focus of correlative studies.

Key structural determinants for the estrogenic activity of alkylphenols include:

Position of the Alkyl Group: The para position for the alkyl group on the phenol (B47542) ring is associated with the highest estrogenic activity compared to ortho and meta positions.

Branching of the Alkyl Group: A tertiary branched alkyl group, such as the octyl group in p-tert-octylphenol, has been shown to be a significant contributor to estrogenicity.

Length of the Alkyl Chain: Optimal estrogenic activity is observed with alkyl chains composed of 6 to 8 carbons.

While much of the research has focused on the broader class of octylphenols, the principles apply to this compound as a member of this chemical family. The presence of the p-octylphenol moiety is the primary driver of its estrogen-like effects. The ethoxylate chain, on the other hand, tends to decrease the estrogenic potency. Shorter ethoxylate chains result in greater estrogenic activity, as the molecule more closely resembles the parent alkylphenol.

Influence of Alkyl Chain Length and Ethoxylation Degree on Functional Properties

The functional properties of this compound as a nonionic surfactant are heavily influenced by the length of its hydrophobic alkyl chain and the hydrophilic polyoxyethylene (ethoxylate) chain. These two components create a balance that dictates its performance in various applications such as emulsification, wetting, and detergency.

Alkyl Chain Length: The octyl (C8) chain of this compound provides a significant hydrophobic character. In general, for alkylphenol ethoxylates, a longer alkyl chain increases the hydrophobicity of the surfactant. This can lead to a lower critical micelle concentration (CMC), meaning that less surfactant is needed to form micelles and exhibit surface activity.

Degree of Ethoxylation: The number of ethylene (B1197577) oxide units in the ethoxylate chain determines the hydrophilicity of the molecule. A higher degree of ethoxylation leads to increased water solubility and a higher hydrophilic-lipophilic balance (HLB) value. This, in turn, affects the surfactant's function:

Low Ethoxylation (1-5 units): Results in more oil-soluble surfactants, suitable as water-in-oil emulsifiers.

Medium Ethoxylation (6-15 units): Provides a good balance for detergency, wetting, and oil-in-water emulsification. This compound, with its single ethoxy group, falls at the lower end of this spectrum.

High Ethoxylation (>15 units): Leads to highly water-soluble surfactants that are effective as stabilizers and solubilizers in aqueous systems.

The interplay between the octyl chain and the degree of ethoxylation allows for the fine-tuning of surfactant properties to suit specific industrial needs.

Below is an interactive data table summarizing the effect of ethoxylation degree on the functional properties of p-Octylphenol Ethoxylates.

Degree of Ethoxylation (n)HLB Value (Approximate)Solubility in WaterPrimary Functional Property
13.5InsolubleW/O Emulsifier
38.0DispersibleWetting Agent
510.4DispersibleWetting Agent, O/W Emulsifier
7-812.0-12.6SolubleDetergent, O/W Emulsifier
9-1013.0-13.5SolubleDetergent, O/W Emulsifier
12-1314.5-15.0SolubleDetergent, Solubilizer
1615.8SolubleSolubilizer, Stabilizer
2016.2SolubleSolubilizer, Stabilizer
3017.3SolubleSolubilizer, Stabilizer
4017.9SolubleSolubilizer, Stabilizer

O/W: Oil-in-Water; W/O: Water-in-Oil

Rational Design and Synthesis of Novel Derivatives with Tailored Activities

The rational design and synthesis of novel derivatives of this compound aim to enhance its performance in specific applications while potentially reducing its environmental and health impacts. Research in this area focuses on modifying the molecular structure to achieve desired properties.

One approach involves the functionalization of the terminal hydroxyl group of the ethoxylate chain. For instance, the synthesis of allyl alkylphenol ethoxylates has been explored. This involves the reaction of the parent ethoxylate with an allyl halide, introducing a reactive double bond at the end of the molecule. This functionalization can serve as a handle for further chemical modifications, allowing for the covalent attachment of the surfactant to other molecules or surfaces, which can be advantageous in creating more permanent coatings or in polymerization processes.

Another strategy in the rational design of derivatives is the modification of the hydrophobic alkylphenol moiety . While less common for creating surfactants with similar properties, altering the structure of the octyl group or the phenol ring could be a way to reduce biological activity, such as estrogenicity, while maintaining the desired surface-active properties. However, detailed studies on such rationally designed derivatives of this compound with tailored activities are not extensively reported in publicly available literature.

The synthesis of these derivatives often involves well-established chemical reactions. For example, the addition of ethylene oxide to p-octylphenol is carried out under basic catalysis to produce the ethoxylated derivatives. Subsequent functionalization of the terminal hydroxyl group can be achieved through various etherification or esterification reactions.

Comparative Structure-Activity Analysis with Related Alkylphenol Ethoxylates (e.g., Octoxynols, Nonylphenol Ethoxylates)

A comparative analysis of the structure-activity relationships of this compound with other widely used alkylphenol ethoxylates, such as Octoxynols (Triton X series) and Nonylphenol Ethoxylates (NPEs), provides valuable insights into how subtle changes in the alkyl group can influence their properties.

Octoxynols vs. This compound: Octoxynols are a group of nonionic surfactants where the octyl group is typically a branched 2,4,4-trimethylpentyl group attached to the phenol ring. Triton X-100, a common Octoxynol, has an average of 9.5 ethoxylate units. The primary structural difference between this compound and the parent octylphenol (B599344) of Octoxynols lies in the specific isomer of the octyl group and the length of the ethoxylate chain. The branched nature of the octyl group in Octoxynols is a key factor in their surfactant properties and also contributes to their estrogenic activity.

Nonylphenol Ethoxylates (NPEs) vs. This compound: NPEs have a nine-carbon alkyl chain, which is typically branched. This slightly longer alkyl chain in NPEs generally results in a greater hydrophobic character compared to their octylphenol counterparts. Consequently, for a similar degree of ethoxylation, NPEs tend to have a lower HLB value and are slightly less water-soluble.

In terms of biological activity, both octylphenol and nonylphenol ethoxylates are recognized for their estrogenic effects. However, some studies suggest that octylphenol and its ethoxylates may exhibit a greater estrogenic potency than nonylphenol and its ethoxylates.

The following table provides a comparative overview of the structural and functional characteristics of these alkylphenol ethoxylates.

FeatureThis compoundOctoxynols (e.g., Triton X-100)Nonylphenol Ethoxylates (NPEs)
Alkyl Group p-OctylBranched Octyl (tert-octyl)Branched Nonyl
Alkyl Chain Length 8 carbons8 carbons9 carbons
Typical Ethoxylation 1 unitAverage 9.5 unitsVaries (e.g., 9-10 units common)
Hydrophobicity ModerateModerateHigher
Estrogenic Activity PresentPresentPresent
Primary Uses Surfactant intermediateDetergents, emulsifiers, lab reagentsIndustrial cleaners, detergents, emulsifiers

This comparative analysis highlights that while these compounds share a common structural backbone and similar applications, the specific nature of the alkyl group and the degree of ethoxylation lead to distinct differences in their physicochemical properties and biological activities.

Advanced Research Applications and Methodological Contributions

Role in Nanomaterial Synthesis, Stabilization, and Surface Modification

Octylphenol (B599344) ethoxylates, including 2-(p-octylphenoxy)ethanol, play a crucial role as nonionic surfactants in the synthesis and stabilization of nanoparticles. Their amphipathic nature, possessing both a hydrophilic polyethylene (B3416737) oxide chain and a hydrophobic octylphenol group, allows them to adsorb onto the surface of nanoparticles during their formation. This surface coating prevents the aggregation of nanoparticles, ensuring a narrow and uniform particle size distribution, which is a critical factor for many applications.

In various synthetic methodologies, these compounds are introduced to control the growth and morphology of nanomaterials. For instance, in emulsion polymerization, octylphenol ethoxylates are key ingredients in the emulsifier mixtures that stabilize latex polymers. Furthermore, they are utilized in pigment wetting and stabilization within coatings to ensure uniform dispersion.

The ability of octylphenol ethoxylates to coat nanoparticles is also harnessed for surface modification. This functionalization can alter the nanoparticles' surface properties, for example, by rendering them more biocompatible or by providing sites for the covalent attachment of other molecules, such as binding agents.

Contributions to Membrane Mimicry Systems and Lipid Bilayer Research

The interaction of this compound and related compounds with lipid bilayers has been extensively studied, providing significant contributions to the field of membrane biophysics. These surfactants are known to disrupt the lipid-lipid interactions within biological membranes. This property is harnessed in the creation of membrane mimicry systems, such as liposomes and proteoliposomes, which serve as simplified models for studying the complex environment of a cell membrane.

In the laboratory, octylphenol ethoxylates are used to solubilize lipid bilayers to create mixed micelles of lipids and detergents. Subsequent removal of the detergent through methods like dialysis or gel chromatography allows for the controlled formation of liposomes of a desired size. This technique is fundamental in the preparation of artificial vesicles for various research purposes, including the study of membrane transport and fusion.

Furthermore, these compounds are instrumental in the reconstitution of membrane proteins into artificial lipid bilayers to form proteoliposomes. This process allows for the functional characterization of integral membrane proteins in a controlled environment, free from the complexity of the native cell membrane. The ability to create such systems has been pivotal in advancing our understanding of membrane protein function. The interaction of these surfactants with lipid bilayers is concentration-dependent, and they are typically active at or above their critical micelle concentration (CMC).

Table 1: Applications of this compound Derivatives in Lipid Bilayer Research

ApplicationDescriptionKey Technique
Liposome FormationCreation of artificial vesicles for studying membrane properties and for drug delivery research.Detergent dialysis from lipid-detergent mixed micelles.
Proteoliposome PreparationReconstitution of membrane proteins into artificial lipid bilayers to study their function.Detergent-mediated reconstitution.
Membrane Solubilization StudiesInvestigation of the molecular basis of detergent-resistant membranes and lipid raft phenomena.Turbidity and centrifugation methods after detergent treatment.
Supported Lipid Bilayer (SLB) PlatformsCharacterizing the membrane-disruptive behaviors of detergents and potential replacements. nih.govQuartz crystal microbalance-dissipation (QCM-D). nih.gov

Innovative Methodological Applications in Cell Biology and Biochemistry

In the realms of cell biology and biochemistry, octylphenol ethoxylates are workhorse reagents due to their ability to permeabilize and lyse cell membranes. This property is fundamental to a vast array of experimental techniques that require access to intracellular components.

One of the most common applications is in cell lysis for the extraction of proteins and organelles. By disrupting the lipid bilayer of the cell membrane, these detergents release the cellular contents into a buffer solution, creating a lysate that can be used for subsequent analysis, such as Western blotting or enzyme activity assays.

Furthermore, at lower concentrations, these surfactants can be used to permeabilize the membranes of living cells without causing complete lysis. This allows for the introduction of molecules that cannot otherwise cross the cell membrane, such as antibodies for immunofluorescence staining or certain dyes and drugs for intracellular studies. This controlled permeabilization is a critical step in many modern cell imaging and molecular biology protocols.

Development of Novel Formulations and Delivery Systems for Research Purposes

The unique properties of this compound and its derivatives have been leveraged in the development of novel formulations and delivery systems for research applications. Their role as emulsifiers and stabilizers is central to creating stable nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS). These systems can enhance the solubility and oral bioavailability of poorly water-soluble compounds, which is of significant interest in pharmaceutical research.

In the context of drug delivery, these surfactants are used in the formulation of liposomes to encapsulate both hydrophilic and hydrophobic molecules. By modifying the surface of these liposomes with ethoxylated compounds, their circulation time in the body can be extended, and they can be targeted to specific tissues or cells. This has been a key area of research for improving the therapeutic index of various drugs.

Moreover, the ability of octylphenol ethoxylates to interact with and traverse biological barriers is being explored for enhancing the delivery of therapeutic agents across the skin and other epithelial tissues. These research formulations are critical for preclinical studies aimed at developing more effective and targeted therapies.

Q & A

Q. How does this compound stability vary under extreme pH or temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
  • pH Stability : Incubate in buffers (pH 2–12) at 25°C; monitor degradation via HPLC.
  • Thermal Stability : Store at 40–60°C for 4 weeks; assess decomposition products (GC-MS) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.